(-)-Epicedrol
CAS No.: 19903-73-2
Cat. No.: VC20744330
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19903-73-2 |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |
| Standard InChI | InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1 |
| Standard InChI Key | SVURIXNDRWRAFU-MIBAYGRRSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@]13CC[C@]([C@H](C3)C2(C)C)(C)O |
| SMILES | CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
| Canonical SMILES | CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
Introduction
Chemical Structure and Properties
(-)-Epicedrol, also known as epi-cedrol or 8-epicedrol, possesses a molecular formula of C15H26O with a molecular weight of 222.37 g/mol . It is classified as a cedrane sesquiterpenoid and specifically functions as a tertiary alcohol. The IUPAC name for this compound is (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol, which denotes its complex tricyclic structure and specific stereochemistry at multiple carbon centers . The compound represents an isomer of the more common cedrol, specifically differing in the stereochemistry at the C-8 position.
The chemical structure of (-)-Epicedrol features a rigid tricyclic framework with four methyl substituents and a tertiary hydroxyl group. The stereochemistry is particularly important, as it is the 8S-epimer of cedrol, which contains the 8R configuration . This seemingly minor stereochemical difference leads to distinct chemical and biological properties. The presence of the hydroxyl group contributes significantly to the compound's polarity and potential for hydrogen bonding interactions, which influence its chromatographic behavior and natural functions.
Physicochemical Characteristics
(-)-Epicedrol exhibits properties typical of sesquiterpenoid alcohols, including limited water solubility and moderate volatility. As a natural product with a relatively complex structure, it possesses specific chromatographic retention characteristics that assist in its identification. The compound's InChIKey is SVURIXNDRWRAFU-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . This standardized notation allows for unambiguous identification of (-)-Epicedrol across different research platforms and publications.
Stereochemistry and Related Compounds
(-)-Epicedrol is structurally related to cedrol, with the primary difference being their stereochemistry at the C-8 position. Specifically, (-)-Epicedrol features the 8S configuration, while cedrol possesses the 8R configuration . This stereospecific relationship classifies (-)-Epicedrol as an epimer of cedrol. Despite this seemingly minor structural variation, the distinct three-dimensional arrangement significantly affects the compound's physical properties, biological activities, and chromatographic behavior.
The stereochemical relationship between these compounds is particularly relevant in understanding biosynthetic pathways in plants. Both (-)-Epicedrol and cedrol belong to the broader class of cedrane-type sesquiterpenes, which share a characteristic tricyclic skeleton. These compounds represent important metabolites in plant secondary metabolism, often serving ecological functions such as defense against herbivores or microbial pathogens.
Natural Occurrence and Distribution
(-)-Epicedrol has been identified in several plant species, demonstrating its widespread but selective distribution in nature. According to available data, the compound has been definitively reported in Cyathocline purpurea, Artemisia annua, and Chamaemelum nobile . Each of these plant species has distinct ecological niches and taxonomic classifications, suggesting that the biosynthetic capacity for (-)-Epicedrol production has evolved independently in different plant lineages.
Botanical Sources
Artemisia annua, commonly known as sweet wormwood, is particularly notable as it is also the source of artemisinin, an important antimalarial compound. The co-occurrence of (-)-Epicedrol in this medicinally significant plant raises questions about potential biological activities and ecological roles. Chamaemelum nobile, or Roman chamomile, is widely used in traditional medicine and aromatherapy, suggesting that (-)-Epicedrol may contribute to the therapeutic properties attributed to this plant. Cyathocline purpurea, a less well-known member of the Asteraceae family, represents another natural source of this sesquiterpene alcohol.
Biosynthesis and Cyclization Mechanism
The biosynthesis of (-)-Epicedrol represents a fascinating example of enzymatic catalysis in plant secondary metabolism. Research has elucidated a sesquiterpene epicedrol cyclase mechanism based on gas chromatography coupled to electron impact mass spectrometry (GC-EI-MS) fragmentation data . This cyclization mechanism involves a complex series of carbocation rearrangements and hydride shifts that transform the linear farnesyl pyrophosphate (FPP) precursor into the tricyclic (-)-Epicedrol structure.
Proposed Cyclization Pathway
Studies utilizing deuterated (2H) epicedrol analogues have provided valuable insights into the specific mechanism of cyclization. The research suggests that during the cyclization process, the deuterium at the C6 position migrates to the C7 position, indicating a 1,2-hydride shift in the reaction mechanism . This migration was detected through careful analysis of mass spectrometry fragmentation patterns in labeled and unlabeled epicedrol samples.
The proposed mechanism begins with the isomerization of the pyrophosphate group of farnesyl pyrophosphate to form a nerolidyl diphosphate intermediate. Subsequently, ring cyclization occurs between the C1 and C6 carbons, followed by the crucial hydride transfer from C6 to C7, generating a bisabolyl carbocation intermediate. Further cyclization driven by the C10 double bond results in the formation of a spiro-intermediate, followed by a third ring closure involving the C2 double bond and C11 carbocation. Finally, the resulting carbocation is quenched by water to produce stable epicedrol .
Analytical Methods and Identification
The identification and characterization of (-)-Epicedrol in natural samples and experimental studies rely heavily on chromatographic and spectroscopic techniques. Gas chromatography (GC) represents a primary analytical tool for separating and quantifying this compound in complex mixtures. Various retention indices have been established for (-)-Epicedrol across different chromatographic conditions, providing reliable parameters for its identification.
Gas Chromatography Data
Extensive gas chromatography data has been compiled for epicedrol using various column types and conditions. The Kovats' retention index (RI) and Van Den Dool and Kratz RI values serve as important identification parameters. The following table summarizes key chromatographic data for epicedrol on non-polar columns:
| Column Type | Active Phase | Retention Index (I) | Reference | Comment |
|---|---|---|---|---|
| Capillary | DB-5 | 1611 | Adams, 1999 | 30 m/0.26 mm/0.25 μm, He, 3 K/min; T start: 60°C; T end: 246°C |
| Capillary | HP-5 | 1626 | Liu J.M., Nan P., et al., 2006 | 30 m/0.25 mm/0.25 μm, He, 60°C @ 2 min, 10 K/min, 250°C @ 10 min |
| Capillary | HP-5MS | 1615 | Vujisic L., Vuckovic I., et al., 2006 | 30 m/0.25 mm/0.25 μm, H2, 4.3 K/min; T start: 50°C; T end: 285°C |
| Capillary | SE-54 | 1608 | Simionatto, Porto, et al., 2005 | 25 m/0.25 mm/0.2 μm, H2, 4 K/min; T start: 50°C; T end: 250°C |
| Capillary | RTX-1 | 1616 | Cavalli, Tomi, et al., 2003 | 60 m/0.22 mm/0.25 μm, He, 2 K/min, 230°C @ 45 min; T start: 60°C |
| Capillary | RTX-5 | 1611 | Shellie, Marriott, et al., 2003 | 30 m/0.25 mm/0.25 μm, He, 45°C @ 6 min, 3 K/min; T end: 250°C |
| Capillary | HP-5 | 1611 | Skaltsa, Demetzos, et al., 2003 | 30 m/0.25 mm/0.25 μm, He, 60°C @ 5 min, 4 K/min; T end: 280°C |
| Capillary | HP-5MS | 1611 | Demetzos, Angelopoulou, et al., 2002 | 30 m/0.25 mm/0.25 μm, 50°C @ 5 min, 3 K/min; T end: 280°C |
| Capillary | DB-5 | 1613 | Nogueira, Bittrich, et al., 2001 | 30 m/0.25 mm/0.25 μm, H2, 3 K/min; T start: 60°C; T end: 240°C |
These retention indices demonstrate remarkable consistency across different experimental conditions, with values generally falling within the range of 1608-1626 on non-polar columns . Such consistency validates the reliability of these parameters for the identification of (-)-Epicedrol in complex mixtures such as plant essential oils or experimental reaction products.
Mass Spectrometry Fragmentation
Mass spectrometry, particularly electron impact mass spectrometry (EI-MS), provides crucial structural information for the identification and characterization of (-)-Epicedrol. The fragmentation pattern of epicedrol includes several characteristic ions that serve as diagnostic markers. The major fragments include the molecular ion [M]+ peak at m/z = 222, along with fragment ions at m/z = 204, 161, 150, 119, and 95 .
The fragment at m/z = 204 results from the elimination of water from the molecular ion, a characteristic fragmentation pathway for tertiary alcohols. Deuterium-labeling studies have provided valuable insights into the specific fragmentation mechanisms, revealing position-specific mass shifts in the labeled analogues. For instance, when the C8 position is labeled with deuterium, an increased mass of +1 is observed for the m/z = 204 fragment, indicating the retention of this position during fragmentation .
Synthetic and Chemo-enzymatic Studies
Research on (-)-Epicedrol has included synthetic and chemo-enzymatic approaches that have contributed significantly to understanding its structure and biosynthesis. Chemo-enzymatic methods have been developed for the specific synthesis of 8-position labeled farnesyl pyrophosphate and epicedrol, enabling detailed mechanistic studies of the cyclization process . These methods combine chemical synthesis steps with enzymatic conversions to achieve specific labeling patterns.
The synthetic approaches have typically involved the preparation of deuterated isopentyl pyrophosphates (IPPs), which serve as building blocks for the enzymatic synthesis of labeled farnesyl pyrophosphate (FPP). Subsequent enzymatic cyclization by epicedrol cyclase (ECS) yields the labeled epicedrol analogues for analysis . This experimental strategy has proven invaluable for elucidating the complex cyclization mechanism and confirming the proposed biosynthetic pathway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume